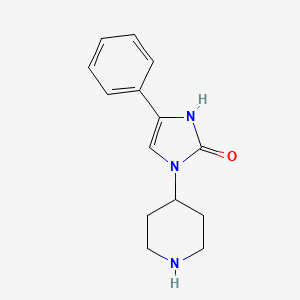

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one” is a chemical compound with the molecular formula C14H17N3O . It has a molecular weight of 243.30 g/mol . The IUPAC name for this compound is 5-phenyl-3-piperidin-4-yl-1H-imidazol-2-one .

Synthesis Analysis

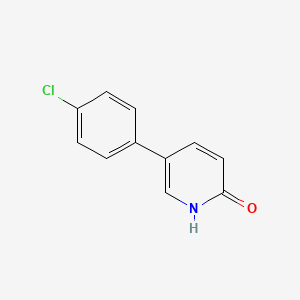

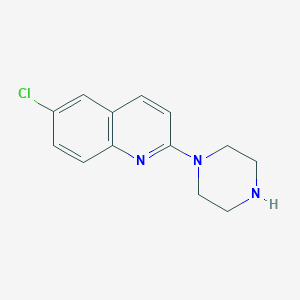

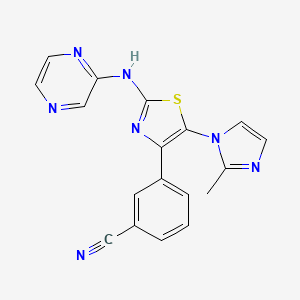

The synthesis of this compound and its analogs involves a pharmacophore-hybridization strategy . This strategy combines the structure of the acrylic acid derivative INF39 with the 1-(piperidin-4-yl)1,3-dihydro-2H-benzo[d]imidazole-2-one substructure present in HS203873, a recently identified NLRP3 binder .

Molecular Structure Analysis

The molecular structure of this compound includes a phenyl group, a piperidin-4-yl group, and an imidazol-2-one group . The InChI string representation of the molecule is InChI=1S/C14H17N3O/c18-14-16-13(11-4-2-1-3-5-11)10-17(14)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2,(H,16,18) .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 243.30 g/mol . It has an XLogP3-AA value of 1.1, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has 2 rotatable bonds .

Applications De Recherche Scientifique

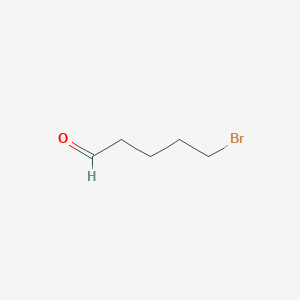

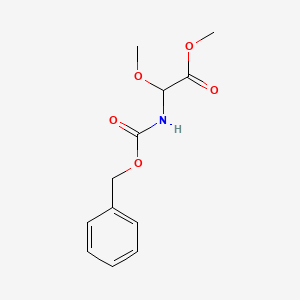

Development of PROTACs

This compound serves as a functionalized cereblon ligand crucial for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras). It allows for rapid conjugation with carboxyl linkers through peptide coupling reactions and is amenable for linker attachment via reductive amination. It’s a foundational building block for creating protein degrader libraries .

NLRP3 Inflammasome Inhibition

The compound has been identified as part of a pharmacophore-hybridization strategy aimed at finding NLRP3 inflammasome inhibitors. It combines structures capable of binding to NLRP3, inhibiting its activation, and reducing IL‐1β release in differentiated THP‐1 cells .

Antioxidant Potential

Derivatives of this compound have been synthesized and evaluated for their antioxidant potential using assays like DPPH. They have shown promising scavenging potential, comparable to ascorbic acid, which is a known positive control for such assays .

Chemical Synthesis

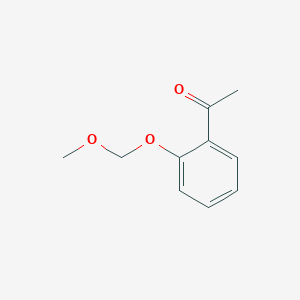

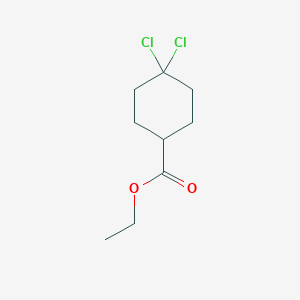

The compound is used in chemical synthesis processes, such as the creation of benzo[d]imidazol-2-one derivatives, which have potential therapeutic applications .

Orientations Futures

Propriétés

IUPAC Name |

5-phenyl-3-piperidin-4-yl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O/c18-14-16-13(11-4-2-1-3-5-11)10-17(14)12-6-8-15-9-7-12/h1-5,10,12,15H,6-9H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPCVKWIYGHICKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(NC2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463059 |

Source

|

| Record name | 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1-piperidin-4-yl-1,3-dihydro-2H-imidazol-2-one | |

CAS RN |

205058-28-2 |

Source

|

| Record name | 4-Phenyl-1-(piperidin-4-yl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)

![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)